molecular formula C18H18Cl3NO4 B5226457 2,3,3-Trichloroprop-2-enyl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

2,3,3-Trichloroprop-2-enyl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B5226457
M. Wt: 418.7 g/mol
InChI Key: UZBLTEVAHYRCJJ-UHFFFAOYSA-N
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Description

2,3,3-Trichloroprop-2-enyl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloroprop-2-enyl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the trichloropropenyl group: This can be achieved through the chlorination of propenyl derivatives under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of a suitable phenol derivative with a methoxy group, often using electrophilic aromatic substitution reactions.

    Cyclohexene ring formation: This step involves the cyclization of the intermediate compounds to form the cyclohexene ring, often using cyclization agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloroprop-2-enyl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the trichloropropenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2,3,3-Trichloroprop-2-enyl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloroprop-2-enyl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3-Trichloroprop-2-enyl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
  • 2,3,3-Trichloroprop-2-enyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Uniqueness

2,3,3-Trichloroprop-2-enyl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as iodine or methyl groups.

Properties

IUPAC Name

2,3,3-trichloroprop-2-enyl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3NO4/c1-25-12-8-6-11(7-9-12)22-17(23)13-4-2-3-5-14(13)18(24)26-10-15(19)16(20)21/h2-3,6-9,13-14H,4-5,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBLTEVAHYRCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)OCC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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